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molecular formula C6Cl4O2 B122849 Chloranil CAS No. 118-75-2

Chloranil

Cat. No. B122849
M. Wt: 245.9 g/mol
InChI Key: UGNWTBMOAKPKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557212B2

Procedure details

25.0 g of 3,4-difluoroaniline are dissolved in 120 of 2-butanol. 50 ml of a saturated solution of hydrogen chloride in 2-butanol are added slowly and afterwards 47.6 g (0.1936 mol) of p-chloranil are also added. With a good stirring and at reflux temperature (100-110° C.) a solution of 19.4 ml (0.236 mol) of crotonaldehyde in 45 ml of butan-2-ol is dropped slowly (ca. 2 hr). The whole is refluxed for two additional hours and then evaporated to dryness. The residue is taken with excess THF and is filtered and washed thoroughly with THF until the filtering appears to be uncoloured. The solid thus obtained is solved in water, filtered from some solid impurities and washed with ethyl ether. The aqueous layer is made slightly alkaline with 2N NaOH solution and then extracted with diethyl ether. The ethereal layer is dried and treated with a little decolourising charcoal. After evaporation a white solid is obtained (22.7 g, 65%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
47.6 g
Type
reactant
Reaction Step Three
Quantity
19.4 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl.[C:11]1(Cl)[C:17](=O)C(Cl)=C(Cl)[C:13](=O)[C:12]=1Cl.C(=O)/C=C/C>CC(O)CC.O>[F:9][C:8]1[CH:7]=[C:6]2[C:4](=[CH:3][C:2]=1[F:1])[N:5]=[C:12]([CH3:13])[CH:11]=[CH:17]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Two
Name
saturated solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)O
Step Three
Name
Quantity
47.6 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Step Four
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
45 mL
Type
solvent
Smiles
CC(CC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With a good stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropped slowly (ca. 2 hr)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The whole is refluxed for two additional hours
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed thoroughly with THF until the filtering
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
filtered from some solid impurities
WASH
Type
WASH
Details
washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ethereal layer is dried
ADDITION
Type
ADDITION
Details
treated with a little decolourising charcoal
CUSTOM
Type
CUSTOM
Details
After evaporation a white solid
CUSTOM
Type
CUSTOM
Details
is obtained (22.7 g, 65%)

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C=CC(=NC2=CC1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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